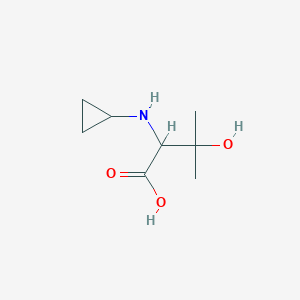
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is an organic compound characterized by the presence of a cyclopropylamino group, a hydroxy group, and a methyl group attached to a butyric acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid typically involves the reaction of cyclopropylamine with a suitable precursor, such as a 3-hydroxy-3-methylbutyric acid derivative. The reaction conditions often include the use of a solvent like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.
Major Products:
Oxidation: Formation of 2-(Cyclopropylamino)-3-oxo-3-methylbutyric Acid.
Reduction: Formation of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may play a role in binding to active sites, while the hydroxy and methyl groups can influence the compound’s overall reactivity and stability. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Cyclopropylglycine: Shares the cyclopropyl group but differs in the rest of the structure.
3-Hydroxy-3-methylbutyric Acid: Lacks the cyclopropylamino group.
Cyclopropylalanine: Another amino acid derivative with a cyclopropyl group.
Uniqueness: 2-(Cyclopropylamino)-3-hydroxy-3-methylbutyric Acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the cyclopropylamino group, in particular, sets it apart from other similar compounds and contributes to its specific reactivity and interactions in various contexts.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
2-(cyclopropylamino)-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO3/c1-8(2,12)6(7(10)11)9-5-3-4-5/h5-6,9,12H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
ZTEAOFJRSVFFIB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)O)NC1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


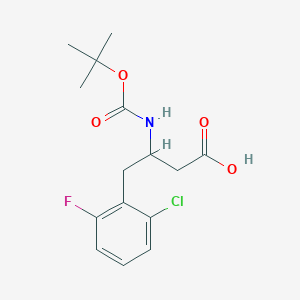

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid](/img/structure/B12290464.png)
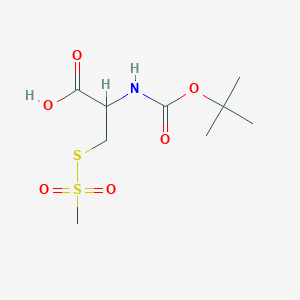
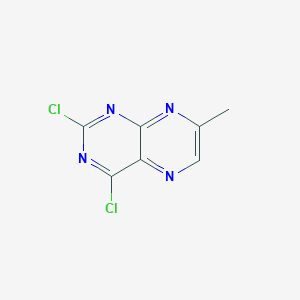
![2,6,6-Trimethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexene-1-carboxylic acid](/img/no-structure.png)
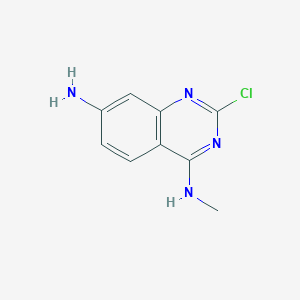
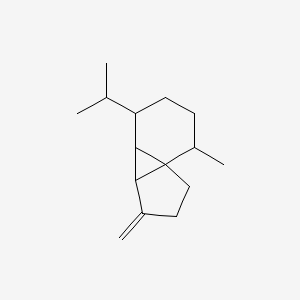
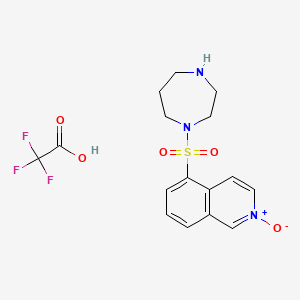
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
